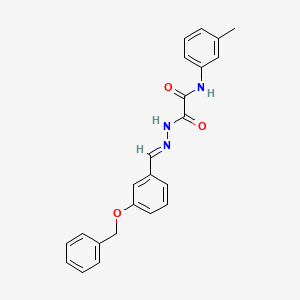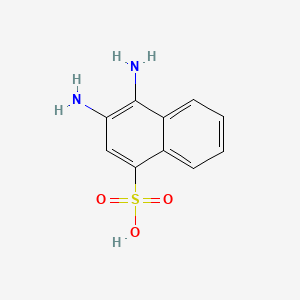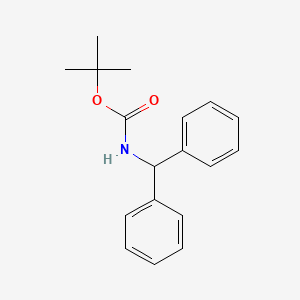![molecular formula C16H14O6 B12005226 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of a hydroxybenzoic acid derivative with methoxy-substituted phenols in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene . The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purified using column chromatography .
Industrial Production Methods
the principles of organic synthesis and purification, such as solvent extraction and chromatographic techniques, are applicable for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a selective fluorescent sensor for iron (III) ions, making it valuable in fluorescence assays and cellular imaging studies . The compound’s structure allows it to bind selectively to iron (III), facilitating its detection and measurement in biological samples .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but lacks the methoxy groups present in 3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This derivative has additional hydrogen atoms, making it a tetrahydro compound.
Uniqueness
The presence of methoxy groups at positions 7, 8, and 9 in this compound distinguishes it from other similar compounds. These methoxy groups can influence the compound’s chemical reactivity, biological activity, and overall stability .
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-hydroxy-7,8,9-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-9-5-4-8(17)6-11(9)22-16(18)13(10)15(21-3)14(12)20-2/h4-7,17H,1-3H3 |
InChI Key |
ZUDAYIYMMRPIQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


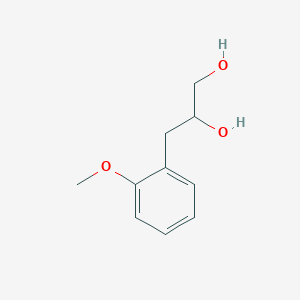
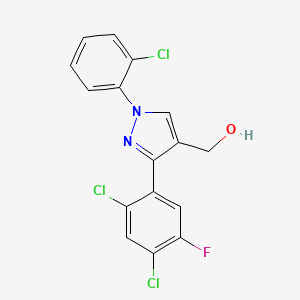
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)
